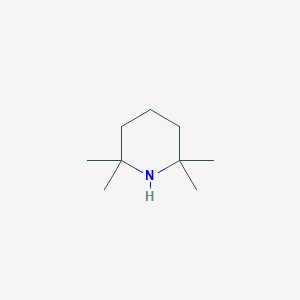

2,2,6,6-Tetramethylpiperidine

描述

属性

IUPAC Name |

2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGAJGJIURJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061113 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.98 [mmHg] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

768-66-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpempidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine

Introduction

This compound (TMP), also known as TMPH, is a sterically hindered secondary amine that serves as a versatile and valuable building block in modern organic chemistry.[1][2] Its unique structural feature, the presence of four methyl groups flanking the amine nitrogen, imparts significant steric hindrance, rendering it a highly selective, non-nucleophilic base.[3][4] This characteristic makes it an indispensable tool in a variety of chemical transformations, particularly in deprotonation reactions where the introduction of a nucleophile would lead to undesired side products.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic fishy, amine-like odor.[4] It is flammable and corrosive.[5] The key physicochemical properties of TMP are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 152 °C |

| Melting Point | -59 °C |

| Density | 0.837 g/mL at 25 °C |

| pKa of Conjugate Acid | ~11.07 at 25 °C |

| Solubility | Miscible with most organic solvents, slightly soluble in water. |

Synthesis of this compound

The most common and industrially significant route for the synthesis of this compound involves a two-step process starting from acetone (B3395972) and ammonia. The first step is the synthesis of 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine (B117949), via a Robinson-Schöpf-type condensation.[6][7] The subsequent step involves the deoxygenation of the ketone functionality of triacetonamine to yield the desired this compound. This is typically achieved through a Wolff-Kishner reduction.[6]

Experimental Protocol: Synthesis of this compound via Wolff-Kishner Reduction of Triacetonamine

This protocol is a representative procedure compiled from multiple sources and may require optimization for specific laboratory conditions.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

-

Hydrazine (B178648) hydrate (B1144303) (85% or anhydrous)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (or another high-boiling solvent)

-

Standard laboratory glassware for reflux and distillation

-

Extraction and purification solvents (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Hydrazone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone in diethylene glycol. Add an excess of hydrazine hydrate (typically 2-3 equivalents). Heat the mixture to reflux (around 120-140 °C) for 2-4 hours to ensure the complete formation of the hydrazone intermediate. Water formed during this step is typically removed by distillation.

-

Decomposition of the Hydrazone: After the formation of the hydrazone, cool the reaction mixture slightly. Carefully add a stoichiometric excess of potassium hydroxide pellets (typically 3-4 equivalents) to the flask.

-

Heating and Reduction: Gradually heat the reaction mixture to a higher temperature (typically 190-210 °C). The evolution of nitrogen gas should be observed as the hydrazone decomposes. Maintain this temperature until the gas evolution ceases, indicating the completion of the reduction. This step can take several hours.

-

Isolation of the Product: Cool the reaction mixture to room temperature. Carefully add water to the mixture to dissolve the inorganic salts. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure to yield a colorless liquid.

Key Applications in Chemical Synthesis

The unique steric hindrance of this compound dictates its primary applications in organic synthesis.

Non-Nucleophilic Base

TMP is widely employed as a sterically hindered, non-nucleophilic base in a variety of reactions.[2] Its bulky nature prevents it from acting as a nucleophile, allowing for the selective deprotonation of acidic protons without competing nucleophilic attack on electrophilic centers in the substrate. This property is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates.

Precursor to Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

For the deprotonation of very weak carbon acids, this compound is often converted to its more basic lithium amide derivative, lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LiTMP is a powerful, yet non-nucleophilic, base used in a range of synthetic transformations, including the formation of kinetic enolates from ketones.

Experimental Protocol: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

This protocol is a general procedure and should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

This compound (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry glassware and syringes

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with anhydrous THF and cool it to 0 °C in an ice bath. Add this compound (1.1 equivalents) to the cooled THF.

-

Formation of LiTMP: Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred solution of TMP in THF. Maintain the temperature at 0 °C during the addition.

-

Stirring: After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes. The solution of LiTMP is now ready for use in subsequent reactions.

Precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

This compound is the direct precursor to the stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[5] TEMPO and its derivatives are widely used as catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[5]

Experimental Protocol: Synthesis of TEMPO from this compound

This protocol is a representative procedure for the oxidation of TMP to TEMPO.

Materials:

-

This compound

-

Sodium tungstate (B81510) dihydrate (catalyst)

-

Hydrogen peroxide (30% aqueous solution)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and a catalytic amount of sodium tungstate dihydrate in ethyl acetate.

-

Oxidation: Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously until the starting material is consumed (monitor by TLC or GC).

-

Work-up: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude TEMPO can be purified by sublimation or recrystallization to yield a red-orange solid.

Role in Drug Development

In the pharmaceutical industry, this compound and its derivatives are crucial intermediates and reagents.[2] The sterically hindered piperidine (B6355638) motif is found in the structure of some active pharmaceutical ingredients (APIs). More commonly, TMP is used as a non-nucleophilic base to facilitate specific bond formations in the synthesis of complex drug molecules, where the use of other bases could lead to unwanted side reactions and lower yields.[8] Its derivative, TEMPO, is also a valuable tool for selective oxidations in the synthesis of pharmaceutical intermediates.

Visualizations

Caption: Synthesis of this compound from Acetone and Ammonia.

Caption: Key Applications of this compound.

Caption: Simplified Mechanism of the Wolff-Kishner Reduction.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

2,2,6,6-Tetramethylpiperidine structure and properties

An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine: Structure, Properties, and Applications

Introduction

This compound (TMP), also denoted as HTMP or TMPH, is a cyclic secondary amine with the chemical formula C₉H₁₉N.[1][2] It is a colorless to light yellow liquid characterized by a distinctive fishy, amine-like odor.[1][2][3] The core of its chemical utility lies in its unique structure: a piperidine (B6355638) ring flanked by four methyl groups adjacent to the nitrogen atom. This arrangement creates significant steric hindrance, rendering the nitrogen atom a potent, yet non-nucleophilic base. This property makes TMP an invaluable reagent in organic synthesis, particularly in reactions where proton abstraction is required without the complication of nucleophilic attack.[1][4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

The defining structural feature of this compound is the piperidine ring with four methyl groups at the C2 and C6 positions. This steric bulk around the nitrogen atom is the primary determinant of its chemical reactivity, significantly reducing its nucleophilicity compared to less hindered amines.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₉N | [1][4] |

| Molecular Weight | 141.25 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Fishy, amine-like | [1][2] |

| Boiling Point | 152-153 °C | [1][4] |

| Melting Point | -59 °C | [1][6] |

| Density | 0.837 g/mL at 25 °C | [1] |

| pKa of Conjugate Acid | ~11.07 at 25 °C | [1][4] |

| Solubility | Miscible with most organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water. | [1][4] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | References |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. | [6][7][8] |

| ¹³C NMR | Resonances for the quaternary carbons, methyl carbons, and methylene carbons. | [7][9] |

| IR Spectroscopy | N-H stretching vibration, C-H stretching vibrations for methyl and methylene groups. | [10][11][12][13][14] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including α-cleavage. | [7][15][16][17][18] |

Synthesis of this compound

A common and well-established route for the synthesis of this compound involves the reaction of ammonia (B1221849) with phorone (2,6-dimethylhepta-2,5-dien-4-one) to produce triacetone amine (2,2,6,6-tetramethylpiperidin-4-one), followed by a Wolff-Kishner reduction.[2][4]

Experimental Protocol: Synthesis of this compound via Wolff-Kishner Reduction of Triacetonamine (B117949)

This two-step process begins with the synthesis of triacetonamine, which is then reduced to TMP.

Step 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one)

-

Materials: Acetone (B3395972), aqueous ammonia, ammonium (B1175870) chloride, silica (B1680970) gel.

-

Procedure:

-

In a suitable reaction vessel, mix acetone with aqueous ammonia.

-

Add ammonium chloride and silica gel to the mixture.

-

Allow the reaction to proceed at room temperature for an extended period (several days to weeks), with occasional shaking.[19]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

Excess acetone and ammonia are removed by distillation.

-

The resulting crude triacetonamine can be purified by distillation under reduced pressure or by crystallization of its hydrate (B1144303).[4]

-

Step 2: Wolff-Kishner Reduction of Triacetonamine to this compound

-

Materials: Triacetonamine, hydrazine (B178648) hydrate, potassium hydroxide (B78521) (or sodium hydroxide), a high-boiling point solvent (e.g., diethylene glycol).

-

Procedure:

-

Combine triacetonamine and hydrazine hydrate in a high-boiling point solvent in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to facilitate the formation of the hydrazone intermediate. Water is typically removed from the reaction mixture at this stage.[4]

-

Add a strong base, such as potassium hydroxide, to the reaction mixture.

-

Increase the temperature to induce the decomposition of the hydrazone, which results in the formation of this compound and the evolution of nitrogen gas.[4][20]

-

The product, this compound, is then isolated from the reaction mixture by distillation.[4]

-

The purity of the final product can be assessed by gas chromatography (GC).

-

Key Reactions and Applications

The sterically hindered nature of this compound dictates its primary applications in organic synthesis.

As a Non-Nucleophilic Base

TMP is widely employed as a sterically hindered, non-nucleophilic base for deprotonation reactions where the introduction of a nucleophile would lead to undesirable side reactions.[1][5]

Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

Deprotonation of TMP with an organolithium reagent, such as n-butyllithium, yields lithium 2,2,6,6-tetramethylpiperidide (LTMP), a powerful, sterically demanding, non-nucleophilic strong base.[1][5]

-

Materials: this compound, n-butyllithium in hexanes, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In an oven-dried, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar and a septum, add this compound and anhydrous THF via syringe.[1]

-

Cool the stirred solution in an ice bath.

-

Slowly add n-butyllithium in hexanes via syringe over a period of approximately 20 minutes, maintaining the temperature at 0 °C.[1][5]

-

After the addition is complete, continue stirring the resulting LTMP solution in the ice bath for about 30 minutes before use.[1]

-

Precursor to TEMPO Radical

This compound is the starting material for the synthesis of the stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1][21] TEMPO and its derivatives are highly effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][22][23]

-

Materials: this compound, a suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst, or sodium hypochlorite).[21][22][24]

-

Procedure (Illustrative example with catalytic oxidation):

-

Dissolve this compound in a suitable solvent.

-

In the presence of a catalyst (e.g., a tungsten-based catalyst), add an oxidizing agent such as hydrogen peroxide dropwise while maintaining the reaction temperature.[19]

-

The reaction progress can be monitored by observing the color change to the characteristic red-orange of TEMPO.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude TEMPO.

-

Purification can be achieved by sublimation or column chromatography.[21]

-

Other Applications

Derivatives of this compound are fundamental components of Hindered Amine Light Stabilizers (HALS). HALS are used as additives in polymers to protect them from photodegradation by scavenging free radicals.[1][6]

Safety and Handling

This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile and important sterically hindered amine in modern organic chemistry. Its unique structural properties make it an ideal non-nucleophilic base and a valuable precursor to other important reagents such as LTMP and TEMPO. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 6. This compound(768-66-1) 1H NMR [m.chemicalbook.com]

- 7. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound(768-66-1) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. scispace.com [scispace.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. benchchem.com [benchchem.com]

- 16. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 17. This compound(768-66-1) MS [m.chemicalbook.com]

- 18. Development of an LC-MS method for ultra trace-level determination of this compound-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. TEMPO - Wikipedia [en.wikipedia.org]

- 22. biosynth.com [biosynth.com]

- 23. scispace.com [scispace.com]

- 24. scispace.com [scispace.com]

Steric hindrance of 2,2,6,6-Tetramethylpiperidine

An In-depth Technical Guide to the Steric Hindrance of 2,2,6,6-Tetramethylpiperidine (TMP)

Abstract

This compound (TMP) is a heterocyclic amine distinguished by its profound steric hindrance, a feature that dictates its chemical reactivity and widespread utility in organic synthesis. The presence of four bulky methyl groups adjacent to the nitrogen atom drastically reduces its nucleophilicity while preserving its basicity. This unique combination makes TMP an invaluable non-nucleophilic base for sensitive deprotonation reactions. Furthermore, TMP serves as a crucial precursor for the stable radical this compound-1-oxyl (TEMPO), a versatile oxidation catalyst, and as a foundational building block for Hindered Amine Light Stabilizers (HALS) in polymer science. This guide provides a comprehensive technical overview of the physicochemical properties, reactivity, and applications of TMP, with a focus on how its sterically hindered nature is exploited. Detailed experimental protocols for its synthesis and key applications are provided for researchers, scientists, and drug development professionals.

Introduction

Overview of this compound (TMP)

This compound, also known as TMP or TMPH, is an organic compound with the molecular formula C₉H₁₉N.[1][2][3] It is a colorless liquid at room temperature with a characteristic fishy, amine-like odor.[1][3][4] Its primary role in chemistry is that of a hindered base, a property conferred by its unique molecular architecture.[3]

The Structural Basis of Steric Hindrance in TMP

The defining characteristic of TMP is the presence of four methyl groups positioned on the two carbon atoms (C2 and C6) immediately adjacent to the nitrogen atom within the piperidine (B6355638) ring.[2] This arrangement creates a sterically crowded environment around the nitrogen's lone pair of electrons. This steric bulk physically obstructs the nitrogen atom from approaching other molecules to act as a nucleophile, a property that is central to its utility.[2][5][6]

Caption: Logical flow demonstrating how TMP's structure leads to its key properties and applications.

Physicochemical Properties and Quantitative Data

The unique properties of TMP are quantified by several key physicochemical parameters. These values are essential for its effective application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.25 g/mol | [1][2][6] |

| Appearance | Clear, colorless liquid | [3][4] |

| pKa of Conjugate Acid | ~11.07 (at 25 °C) | [1][2][4][7] |

| pKa (Acidity) | ~37 | [4] |

| Boiling Point | 152-153 °C | [2][3][5] |

| Melting Point | -59 °C | [1][2][5] |

| Density | 0.837 g/mL (at 25 °C) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether, chloroform | [1][5] |

Chemical Reactivity and Applications Driven by Steric Hindrance

TMP as a Non-Nucleophilic Base

The steric shielding of the nitrogen atom prevents it from participating in nucleophilic substitution or addition reactions, which are common side reactions for less hindered amine bases.[2] However, the lone pair remains accessible enough to abstract protons, allowing TMP to function as an effective, moderately strong base.[5] This makes it the base of choice in reactions where a proton must be removed without introducing a competing nucleophile, such as in certain elimination and condensation reactions.[2][6]

Formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

TMP can be readily deprotonated by strong organolithium reagents, such as n-butyllithium (n-BuLi), to form lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] LTMP is an extremely strong, yet still non-nucleophilic, base. Its significant steric bulk makes it highly selective for abstracting less sterically accessible protons, a feature exploited in the regioselective formation of enolates and other carbanions.[1][8]

TMP as a Precursor to TEMPO and the TEMPO Catalytic Cycle

TMP is the synthetic precursor to the stable nitroxyl (B88944) radical this compound-1-oxyl (TEMPO).[3][9] TEMPO is a highly versatile and selective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][10] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species by a stoichiometric co-oxidant (e.g., sodium hypochlorite). This active species then oxidizes the alcohol substrate, regenerating TEMPO in the process.[9]

Caption: The catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Application in Polymer Chemistry: Hindered Amine Light Stabilizers (HALS)

TMP and its derivatives are fundamental components in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][5] These additives are incorporated into polymers to protect them from degradation caused by exposure to UV light. The HALS mechanism involves scavenging free radicals that are formed during photodegradation, thus preventing the propagation of chain reactions that lead to polymer breakdown.[1][11]

Key Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the Wolff-Kishner reduction of triacetone amine, which is formed from ammonia (B1221849) and phorone.[3][12] An alternative method involves the catalytic hydrogenation cracking of this compound ketone.[13]

Caption: Experimental workflow for the synthesis of TMP via hydrogenation cracking.[13]

Methodology (Catalytic Hydrogenation Cracking): [13]

-

Catalyst Preparation: A Ni-La-Mn/molecular sieve catalyst is prepared by impregnating a molecular sieve with an aqueous solution of nickel, lanthanum, and manganese nitrates. The solid is filtered, dried, and calcined at 500°C. The catalyst is then activated under a hydrogen atmosphere at 320°C.

-

Reaction: this compound ketone and aniline (e.g., in a 1:3 molar ratio) are pre-mixed.

-

The mixture is vaporized and passed through a fixed-bed reactor containing the activated catalyst at high temperature.

-

Purification: The crude product is condensed, and the pure this compound is isolated via gas-liquid separation, concentration, and final vacuum distillation. This method can achieve purities exceeding 99%.[13]

Deprotonation using LTMP: Synthesis of (E)-Alkenes from Epoxides

This protocol, adapted from Organic Syntheses, demonstrates the use of LTMP to facilitate the reductive alkylation of an epoxide.[8]

Methodology:

-

Apparatus: All glassware should be flame-dried under an inert atmosphere (e.g., argon).

-

Preparation of LTMP: In a reaction flask, charge dry pentane (B18724) and this compound (2.0 equivalents). Cool the solution to -78 °C. Add n-butyllithium (1.9 equivalents) dropwise, maintaining the low temperature. Stir the resulting suspension for 30 minutes at 0 °C, then re-cool to -78 °C.

-

Reaction with Epoxide: To the LTMP suspension at -78 °C, add a solution of the epoxide (e.g., 1,2-epoxydodecane, 1.0 equivalent) in dry pentane dropwise.

-

Isomerization: Allow the reaction mixture to warm slowly to room temperature and stir for several hours (e.g., 12 hours) to allow for the conversion of the initial kinetic product to the thermodynamically favored (E)-alkene.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by flash column chromatography or distillation.

TEMPO-Mediated Oxidation: Synthesis of Geranial from Geraniol

This protocol demonstrates the selective oxidation of a primary allylic alcohol to the corresponding aldehyde using a derivative of TEMPO.[14]

Methodology:

-

Preparation of Oxidant: The active oxidant, an N-oxoammonium salt (e.g., 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), is often pre-formed or generated in situ.

-

Reaction Setup: In a round-bottomed flask, dissolve the alcohol substrate (e.g., geraniol, 1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Oxidation: Add the N-oxoammonium salt (1.1 equivalents) and a small amount of silica (B1680970) gel to the solution. Stir the resulting slurry vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude aldehyde product (geranial), which can be further purified if necessary.

Conclusion

The steric hindrance of this compound is not a limitation but rather its most defining and valuable asset. This single structural feature transforms an otherwise typical secondary amine into a highly selective and non-nucleophilic base, a critical tool in modern organic synthesis. Its role as a precursor to the powerful LTMP base and the TEMPO oxidation catalyst, along with its application in creating durable polymers through HALS, underscores the profound impact that strategic molecular design can have on chemical reactivity and utility. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively harness the unique properties of TMP for advanced applications in chemistry, materials science, and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. TEMPO - Wikipedia [en.wikipedia.org]

- 10. TEMPO [organic-chemistry.org]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Basicity and pKa of 2,2,6,6-Tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylpiperidine (TMP), also known as HTMP or TMPH, is a sterically hindered secondary amine that has garnered significant attention in organic chemistry and related fields. Its unique structural features, particularly the four methyl groups flanking the nitrogen atom, impart distinct chemical properties that make it a valuable tool in a variety of applications. This technical guide provides a comprehensive overview of the basicity and pKa of TMP, detailing the underlying principles, experimental determination, and a comparative analysis with related compounds.

Physicochemical Properties and Basicity

TMP is a colorless liquid with a characteristic amine-like odor.[1] Its molecular formula is C₉H₁₉N, and it has a molecular weight of 141.25 g/mol .[2] The defining characteristic of TMP is the significant steric hindrance around the nitrogen atom, which profoundly influences its chemical reactivity.[2]

The basicity of an amine is a measure of its ability to accept a proton. This property is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base. For this compound, the pKa of its conjugate acid is approximately 11.07 at 25°C.[1][2][3][4] This value signifies that TMP is a moderately strong base, comparable to other secondary amines. However, its reactivity as a base is fundamentally altered by steric hindrance.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 768-66-1 | [3] |

| Molecular Formula | C₉H₁₉N | [2] |

| Molecular Weight | 141.25 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [2][5] |

| Boiling Point | 152 °C | [1] |

| Melting Point | -59 °C | [1] |

| Density | 0.837 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [6] |

| pKa of Conjugate Acid | ~11.07 (at 25 °C) | [1][2][3][4] |

Factors Influencing the Basicity of this compound

Several factors contribute to the observed basicity of TMP. These include electronic effects, hybridization, solvation effects, and, most critically, steric hindrance.

Electronic and Hybridization Effects

The nitrogen atom in piperidine (B6355638) is sp³ hybridized, with the lone pair of electrons residing in an sp³ orbital.[7] Alkyl groups, such as the methyl groups in TMP, are electron-donating through an inductive effect (+I effect).[8] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[8][9]

Solvation Effects

In protic solvents like water, the conjugate acid of an amine is stabilized by hydrogen bonding. The extent of this stabilization influences the amine's basicity.[10] Generally, primary and secondary ammonium (B1175870) ions are better solvated than tertiary ammonium ions. While TMP is a secondary amine, the bulky methyl groups can hinder the approach of solvent molecules, potentially reducing the stabilization of its conjugate acid compared to less hindered secondary amines.[9]

Steric Hindrance: The Defining Feature

The most significant factor governing the chemical behavior of TMP is steric hindrance. The four methyl groups surrounding the nitrogen atom create a sterically congested environment. This bulkiness has a profound impact on its reactivity, distinguishing it from other amines with similar pKa values.

While the steric bulk does not prevent the small proton from accessing the lone pair on the nitrogen (hence its moderate basicity), it effectively shields the nitrogen from reacting with larger electrophiles.[11] This makes TMP a highly effective non-nucleophilic base .[6] In many organic reactions, it is desirable to have a base that can deprotonate a substrate without acting as a nucleophile and participating in side reactions. TMP excels in this role.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 768-66-1 [m.chemicalbook.com]

- 4. This compound | 768-66-1 [chemicalbook.com]

- 5. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. Basic strength of different alkyl amines depends upon class 11 chemistry CBSE [vedantu.com]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

The Genesis of a Hindered Amine: A Technical History of 2,2,6,6-Tetramethylpiperidine

For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules in organic chemistry is paramount. This technical guide delves into the discovery and historical development of 2,2,6,6-tetramethylpiperidine (TMP), a sterically hindered secondary amine that has become a cornerstone in modern synthesis and materials science. From its humble beginnings rooted in 19th-century ketone chemistry to its pivotal role as a non-nucleophilic base and a precursor to essential industrial additives, the story of TMP is one of incremental yet significant scientific advancement.

Discovery and Early Synthesis

The precise moment of the first synthesis of this compound is not explicitly documented in a singular, seminal publication. Instead, its discovery is intrinsically linked to the exploration of acetone (B3395972) condensation reactions and the subsequent derivatization of the resulting products. The journey to TMP can be traced through a two-step synthetic pathway, the key components of which were established in the late 19th and early 20th centuries.

The precursor to TMP, 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949), was first synthesized by W. Heinz in 1880.[1] Heinz's work involved the reaction of phorone, a condensation product of acetone, with ammonia.[1] Phorone itself had been isolated earlier in the 19th century, with its preparation from the distillation of the calcium salt of camphoric acid reported by the French chemist Auguste Laurent in 1837 (who named it "camphoryle") and later in a purer form by Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart in 1849 (who named it "phorone").[2]

The second critical step, the reduction of the ketone functionality in triacetonamine to a methylene (B1212753) group to yield TMP, became feasible with the advent of the Wolff-Kishner reduction. Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this reaction provided a method to deoxygenate carbonyl compounds under basic conditions.[3][4] The application of the Wolff-Kishner reduction to triacetonamine marked the logical, albeit not explicitly chronicled, first synthesis of this compound.

The overall historical synthesis pathway can be visualized as follows:

References

Key Derivatives of 2,2,6,6-Tetramethylpiperidine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanisms, and applications of pivotal 2,2,6,6-Tetramethylpiperidine (TMP) derivatives for professionals in research, science, and drug development.

The sterically hindered amine this compound (TMP) serves as a foundational scaffold for a range of highly valuable derivatives that have found indispensable roles across various scientific disciplines. From safeguarding polymers against photodegradation to enabling highly selective organic transformations, the derivatives of TMP, particularly Hindered Amine Light Stabilizers (HALS) and the stable nitroxide radical TEMPO, are of significant interest. This technical guide provides a comprehensive overview of these key derivatives, detailing their physicochemical properties, synthesis protocols, mechanisms of action, and applications.

Core Derivatives and Their Physicochemical Properties

The primary derivatives of this compound can be broadly categorized into two main classes: Hindered Amine Light Stabilizers (HALS) and stable nitroxyl (B88944) radicals, with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its analogues being the most prominent.

Hindered Amine Light Stabilizers (HALS)

HALS are a class of compounds primarily used to protect polymers from the damaging effects of UV light and thermal degradation.[1] Their efficacy stems from their ability to scavenge free radicals generated during the photo-oxidation of polymers.[2] Two of the most widely utilized commercial HALS are Tinuvin 770 and Chimassorb 944.

Stable Nitroxyl Radicals: TEMPO and its Derivatives

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable organic radical that serves as a versatile catalyst for the selective oxidation of alcohols and other organic substrates.[3][4] Its 4-hydroxy derivative, 4-Hydroxy-TEMPO (TEMPOL), is another important member of this class, often favored for its lower cost and high solubility in various solvents.[5][6]

The key physicochemical properties of these derivatives are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Key HALS Derivatives

| Property | Tinuvin 770 | Chimassorb 944 |

| Chemical Name | Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] |

| CAS Number | 52829-07-9[7] | 71878-19-8[8] |

| Molecular Weight ( g/mol ) | 480.72[9] | 2000 - 3100 (Mn)[8] |

| Appearance | White to slightly yellowish crystalline powder or granules[1][9] | White to slightly yellowish granules or low dust powder[10] |

| Melting Point (°C) | 81 - 85[11] | 100 - 135[10] |

| Solubility | Soluble in acetone (B3395972), chloroform (B151607), ethyl acetate, methanol, dichloromethane. Insoluble in water (<0.01% w/w).[11] | Soluble in acetone (>50% w/w), chloroform (>30% w/w). Insoluble in water. Limited solubility in most organic solvents.[8][12] |

Table 2: Physicochemical Properties of TEMPO and 4-Hydroxy-TEMPO

| Property | TEMPO | 4-Hydroxy-TEMPO (TEMPOL) |

| Chemical Name | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl |

| CAS Number | 2564-83-2 | 2226-96-2 |

| Molecular Weight ( g/mol ) | 156.25[13] | 172.24[5] |

| Appearance | Dark red to red-orange crystals or powder[13] | Orange crystalline solid[5] |

| Melting Point (°C) | 36 - 38[13] | 69 - 73[6][14] |

| Solubility | Soluble in most organic solvents. Sparingly soluble in water (12 g/L).[13] | Highly soluble in water (629.3 g/L at 20°C) and organic solvents like ethanol (B145695) and methanol.[5][6] |

Mechanisms of Action

The Denisov Cycle: Mechanism of HALS

HALS do not absorb UV radiation but instead inhibit polymer degradation by scavenging free radicals in a regenerative cycle known as the Denisov Cycle.[1] This cyclic process allows a small amount of HALS to provide long-term protection to the polymer matrix.

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

TEMPO and its derivatives are highly efficient catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle typically involves the oxidation of TEMPO to the corresponding oxoammonium cation, which is the active oxidant.

Experimental Protocols

Synthesis of Key Derivatives

Protocol 3.1.1: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine)

This protocol describes the synthesis of the common precursor for many TMP derivatives.

-

Materials: Acetone, ammonia (B1221849) (aqueous solution or gas), and an acidic resin or ammonium (B1175870) salt (e.g., ammonium chloride) as a catalyst.[15][16]

-

Procedure:

-

In a suitable reaction vessel, mix acetone with a catalytic amount of the chosen acidic catalyst.[17]

-

Introduce ammonia into the mixture. The reaction can be carried out by stirring the acetone/catalyst mixture with aqueous ammonia or by bubbling ammonia gas through the solution.[17][18]

-

Maintain the reaction temperature between 40-70°C for several hours to days, monitoring the progress by a suitable analytical technique such as gas chromatography.[15]

-

Upon completion, neutralize the reaction mixture and remove the excess acetone and ammonia by distillation.[17]

-

The crude product can be purified by vacuum distillation or by crystallization of its hydrate (B1144303) followed by dehydration.[19]

-

Protocol 3.1.2: Synthesis of Tinuvin 770

This protocol outlines the synthesis of Tinuvin 770 via esterification.

-

Materials: 2,2,6,6-tetramethyl-4-piperidinol (B29938), sebacic acid, a suitable catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., toluene).

-

Procedure:

-

Charge a four-neck flask equipped with a stirrer, thermometer, and a Dean-Stark trap with 2,2,6,6-tetramethyl-4-piperidinol, sebacic acid (in a molar ratio of approximately 2:1), the catalyst, and the solvent.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and wash it with water.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Protocol 3.1.3: Synthesis of Chimassorb 944

The synthesis of the polymeric HALS Chimassorb 944 is a multi-step process.

-

Materials: Cyanuric chloride, N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine, and a tertiary amine base.

-

Procedure: A general multi-step synthesis involves the sequential substitution of the chlorine atoms on the cyanuric chloride core with different amine-containing moieties, followed by a polymerization step. The reaction conditions, including temperature and stoichiometry, need to be carefully controlled to achieve the desired molecular weight and structure.

Protocol 3.1.4: Synthesis of 4-Hydroxy-TEMPO

4-Hydroxy-TEMPO can be synthesized from triacetonamine (B117949).

-

Materials: 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a reducing agent (e.g., sodium borohydride), and an oxidizing agent (e.g., hydrogen peroxide with a catalyst).

-

Procedure:

-

Reduce triacetonamine to 2,2,6,6-tetramethyl-4-piperidinol using a suitable reducing agent.

-

Oxidize the resulting alcohol to 4-Hydroxy-TEMPO using an appropriate oxidizing agent.

-

Application Protocols

Protocol 3.2.1: TEMPO-Catalyzed Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

This protocol details a typical procedure for the selective oxidation of a primary alcohol.

-

Materials: Benzyl alcohol, TEMPO (catalytic amount), a co-oxidant (e.g., sodium hypochlorite), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a suitable solvent system (e.g., dichloromethane/water).

-

Procedure:

-

Dissolve benzyl alcohol and TEMPO in the organic solvent.

-

Add the aqueous solution of the co-oxidant and the phase-transfer catalyst.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na2SO4).

-

Remove the solvent under reduced pressure to obtain the crude benzaldehyde, which can be further purified by distillation or chromatography.

-

Protocol 3.2.2: Evaluation of HALS Performance in Polymers

This protocol outlines a general workflow for assessing the effectiveness of HALS in protecting a polymer against UV degradation.[20]

Quantitative Performance Data

Comparative Performance of HALS

The selection of a HALS often depends on the polymer matrix, the processing conditions, and the end-use application. High molecular weight HALS like Chimassorb 944 offer excellent resistance to extraction and low volatility, making them suitable for thin articles and high-temperature applications.[10][12] Low molecular weight HALS such as Tinuvin 770 can provide excellent surface protection in thick sections.[11] The synergistic combination of high and low molecular weight HALS, as found in products like Tinuvin 791, can offer a broad range of protection.[21]

Table 3: Illustrative Comparative Performance of HALS in Polypropylene (PP) Tapes after Accelerated Weathering

| HALS Type (at 0.4% loading) | Time to 50% Retention of Tensile Strength (hours) |

| Unstabilized | < 500 |

| Tinuvin 770 | ~ 4000 |

| Chimassorb 944 | ~ 6000 |

| Tinuvin 791 (blend) | > 7000 |

Note: The values in this table are illustrative and can vary significantly based on the specific grade of polypropylene, processing conditions, and the weathering test parameters.

Performance of TEMPO in Catalytic Oxidation

The efficiency of TEMPO-catalyzed oxidations can be quantified by the reaction yield and the turnover frequency (TOF) or turnover number (TON). These parameters are influenced by the substrate, catalyst loading, co-oxidant, and reaction conditions.

Table 4: Representative Yields and Turnover Frequencies for TEMPO-Catalyzed Aerobic Oxidation of Various Alcohols

| Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | TOF (h⁻¹) |

| Benzyl alcohol | Benzaldehyde | >95 | ~200 |

| 1-Octanol | 1-Octanal | ~90 | ~15 |

| Cinnamyl alcohol | Cinnamaldehyde | >95 | >200 |

| Geraniol | Geranial | ~85 | ~10 |

Note: These values are representative and can vary based on the specific catalytic system (e.g., co-catalyst, solvent) and reaction conditions.[22][23]

Conclusion

The derivatives of this compound, particularly HALS and TEMPO, represent a versatile and powerful class of chemical compounds with significant industrial and research applications. Their unique properties, stemming from the sterically hindered amine scaffold, enable their use in polymer stabilization and selective organic synthesis. A thorough understanding of their physicochemical properties, mechanisms of action, and synthetic methodologies is crucial for their effective application and for the development of new and improved derivatives. This guide provides a foundational resource for researchers and professionals working in these fields, offering detailed technical information and practical protocols to support their endeavors.

References

- 1. hunan-chem.com [hunan-chem.com]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. TEMPO | 2564-83-2 [chemicalbook.com]

- 4. Tempo | C9H18NO | CID 2724126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 7. download.basf.com [download.basf.com]

- 8. hunan-chem.com [hunan-chem.com]

- 9. chembk.com [chembk.com]

- 10. amazontele.com [amazontele.com]

- 11. santplas.com [santplas.com]

- 12. welltchemicals.com [welltchemicals.com]

- 13. acs.org [acs.org]

- 14. chembk.com [chembk.com]

- 15. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 16. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 17. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. prepchem.com [prepchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films - PMC [pmc.ncbi.nlm.nih.gov]

- 21. santplas.com [santplas.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to 2,2,6,6-Tetramethylpiperidine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic choice of a base is paramount to the success of a reaction. Among the diverse array of available bases, 2,2,6,6-Tetramethylpiperidine (TMP) has carved out a significant niche as a sterically hindered, non-nucleophilic base. Its unique structural attributes prevent it from participating in unwanted nucleophilic side reactions, making it an invaluable tool for selective proton abstraction. This technical guide provides an in-depth exploration of the core properties, applications, and experimental methodologies associated with TMP, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Properties of this compound

This compound is a cyclic secondary amine characterized by the presence of four methyl groups flanking the nitrogen atom within the piperidine (B6355638) ring. This extensive substitution is the cornerstone of its chemical behavior, imparting significant steric hindrance that effectively shields the nitrogen's lone pair of electrons.[1][2][3] This steric bulk dramatically reduces its nucleophilicity, allowing it to function almost exclusively as a Brønsted base.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N | [4] |

| Molecular Weight | 141.25 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 152-153 °C | [5] |

| Melting Point | -59 °C | [4] |

| Density | 0.83 g/mL at 20 °C | |

| pKa of Conjugate Acid | ~11.07 | [4] |

| Solubility | Soluble in most organic solvents, sparingly soluble in water. | [2] |

Key Applications in Organic Synthesis

The utility of TMP spans a range of applications, from fundamental deprotonation reactions to the synthesis of complex molecules and materials.

Deprotonation Reactions

As a moderately strong, non-nucleophilic base, TMP is adept at deprotonating a variety of acidic protons without the risk of competing nucleophilic attack on electrophilic centers within the substrate.[2][3] This property is particularly advantageous in reactions involving sensitive functional groups.

Formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

TMP serves as the precursor to the exceptionally strong, yet still non-nucleophilic, base Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6] LTMP is synthesized by the deprotonation of TMP with an organolithium reagent, typically n-butyllithium. It is widely used for the deprotonation of very weak carbon acids and for the regioselective formation of enolates.

Precursor to TEMPO and its Derivatives

This compound is the starting material for the synthesis of the stable nitroxyl (B88944) radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO.[6] TEMPO and its derivatives are highly efficient and selective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] This catalytic system is celebrated for its mild reaction conditions and broad functional group tolerance, making it a cornerstone of modern green chemistry.

Synthesis of Hindered Amine Light Stabilizers (HALS)

Derivatives of TMP are fundamental building blocks for Hindered Amine Light Stabilizers (HALS).[6] These compounds are crucial additives in polymers, protecting them from degradation induced by exposure to UV light through a radical scavenging mechanism.

Role in Drug Development

The structural motif of TMP is found in various pharmacologically active compounds, and the base itself is utilized in the synthesis of key intermediates for pharmaceuticals.[8][9] Its ability to facilitate specific transformations in the construction of complex molecular architectures is highly valued in the drug discovery and development process. For instance, hindered bases are often employed in the synthesis of nitrogen-containing heterocyclic cores that are prevalent in many drug classes, including antibiotics, anticancer agents, and cardiovascular drugs.[9]

Experimental Protocols

Synthesis of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

Materials:

-

This compound (TMP)

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Magnetic stirrer

-

Syringes

Procedure:

-

Under an inert atmosphere, add anhydrous THF to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add this compound to the stirred THF.

-

To this solution, add a solution of n-butyllithium in hexanes dropwise via syringe. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes. The resulting solution of LTMP is ready for use.

General Protocol for TEMPO-Catalyzed Aerobic Oxidation of Benzyl (B1604629) Alcohol

Materials:

-

Benzyl alcohol

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

TEMPO

-

N-Methylimidazole (NMI)

-

Acetone

-

Water

-

Standard laboratory glassware

Procedure:

-

In an Erlenmeyer flask, dissolve the benzyl alcohol in acetone.

-

To the stirred solution, add CuBr, bpy, and TEMPO (typically 10 mol % each). The solution will turn a deep red-brown color.[10][11]

-

Add NMI dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature, open to the atmosphere. The progress of the reaction can be monitored by the color change from red-brown to a turbid green, which indicates the consumption of the starting material.[10]

-

Once the reaction is complete (typically 30-60 minutes), dilute the mixture with pentane and water.[10]

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer. The aqueous layer will appear blue.[10]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzaldehyde.

-

The product can be further purified by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involving TMP, the following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental flows.

Caption: Workflow for a general deprotonation reaction using TMP.

Caption: Experimental workflow for the synthesis of LTMP.

Caption: Simplified catalytic cycle of TEMPO-mediated alcohol oxidation.

Conclusion

This compound stands as a testament to the power of steric control in directing chemical reactivity. Its role as a non-nucleophilic base has made it an indispensable reagent in the synthetic chemist's toolbox, enabling selective transformations that would otherwise be challenging. From fundamental deprotonation to its crucial role in the synthesis of life-saving drugs and advanced materials, the applications of TMP continue to expand. A thorough understanding of its properties and associated experimental protocols, as outlined in this guide, is essential for leveraging its full potential in research, development, and industrial applications.

References

- 1. IT201900013941A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl - Google Patents [patents.google.com]

- 2. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. The Versatility of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. TEMPO [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties and applications of 2,2,6,6-tetramethylpiperidine (TMP), a versatile and sterically hindered amine crucial in organic synthesis.

Core Molecular Data

This compound, also known as TMP or HTMP, is a cyclic secondary amine characterized by the presence of four methyl groups flanking the amine nitrogen. This steric hindrance is key to its chemical reactivity, particularly its role as a non-nucleophilic base.

| Identifier | Value | Source |

| Chemical Formula | C₉H₁₉N | [1][2][3][4][5] |

| Molecular Weight | 141.25 g/mol | [1][4] |

| Molar Mass | 141.254 g/mol | [5] |

| CAS Number | 768-66-1 | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a colorless liquid at room temperature with a characteristic amine-like odor.[4][5]

| Property | Value | Source |

| Appearance | Colorless or light yellow liquid | [2] |

| Density | 0.837 g/mL at 25 °C | [2][4][6] |

| Boiling Point | 152-153 °C | [2][4][6] |

| Melting Point | -59 °C | [4][5][7] |

| pKa of Conjugate Acid | ~11.07 | [4][5] |

| Refractive Index | n20/D 1.445 | [2][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [7] |

Applications in Organic Synthesis

Due to its sterically hindered nitrogen atom, this compound is a highly effective non-nucleophilic base.[4][7] This property allows it to deprotonate acidic compounds without the risk of unwanted nucleophilic side reactions. Its primary applications include:

-

Preparation of Strong, Non-Nucleophilic Bases: It serves as a precursor to lithium tetramethylpiperidide (LTMP), a powerful base used for the metalation of sensitive substrates.[4][5][7]

-

Selective Deprotonation Reactions: TMP is utilized for the selective removal of protons from acidic carbon atoms, facilitating the formation of carbanions for further synthetic transformations.[7]

-

Precursor to TEMPO: It is a starting material for the synthesis of the stable radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, which is a widely used catalyst for selective oxidation reactions.[4][6]

-

Hindered Amine Light Stabilizers (HALS): TMP is a foundational building block for HALS, which are additives used to protect polymers from degradation by scavenging free radicals generated by UV light exposure.[4][7]

Reaction Workflow: Formation and Use of LTMP

The following diagram illustrates the typical workflow for the generation of Lithium tetramethylpiperidide (LTMP) from this compound and its subsequent application as a strong base in a deprotonation reaction.

Caption: Workflow for LTMP formation and its use in deprotonation.

General Experimental Protocol: Deprotonation of a Ketone

This section outlines a conceptual methodology for the deprotonation of a generic ketone to form a lithium enolate using lithium tetramethylpiperidide (LTMP), which would be prepared in situ from this compound.

Objective: To generate a kinetically controlled lithium enolate from an unsymmetrical ketone for subsequent reaction with an electrophile.

Materials:

-

This compound (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

Electrophile (e.g., methyl iodide)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

Methodology:

-

Apparatus Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

-

The system is maintained under an inert atmosphere (dry nitrogen or argon) throughout the reaction.

-

-

Preparation of LTMP:

-

Anhydrous THF is added to the reaction flask via syringe.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

This compound (1.1 equivalents) is added dropwise via syringe.

-

n-Butyllithium (1.0 equivalent) is added slowly to the stirred solution. The mixture is allowed to stir for 30 minutes at -78 °C to ensure the complete formation of LTMP.

-

-

Enolate Formation:

-

A solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF is prepared.

-

This ketone solution is added dropwise to the cold LTMP solution over a period of 15-20 minutes.

-

The reaction is stirred at -78 °C for 1-2 hours to allow for the complete formation of the kinetic lithium enolate.

-

-

Reaction with Electrophile:

-

The chosen electrophile (e.g., methyl iodide, 1.2 equivalents) is added to the enolate solution at -78 °C.

-

The reaction mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Workup and Isolation:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, alkylated product.

-

Logical Relationship: Role of Steric Hindrance

The effectiveness of this compound as a non-nucleophilic base is a direct consequence of its molecular structure. The diagram below illustrates this logical relationship.

Caption: The effect of steric hindrance on TMP's chemical properties.

References

- 1. This compound | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 768-66-1 [chemicalbook.com]

- 7. This compound: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,2,6,6-Tetramethylpiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,6,6-tetramethylpiperidine (TMP) in various organic solvents. Understanding the solubility of this sterically hindered amine is critical for its application in organic synthesis, particularly as a non-nucleophilic base, and for the development of pharmaceutical and chemical processes. This document outlines available solubility data, details established experimental protocols for solubility determination, and presents logical workflows and structural considerations.

Core Concepts: Understanding TMP's Solubility

This compound is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, characterized by a piperidine (B6355638) ring with four methyl groups flanking the amine proton, is the primary determinant of its physical and chemical properties, including its solubility.[2] The steric hindrance provided by the methyl groups influences its basicity and nucleophilicity, and also plays a significant role in its interactions with various solvents.[2]

Generally, TMP is considered to be readily soluble in a wide array of organic solvents.[2][3] This is attributed to its largely nonpolar aliphatic structure. Conversely, it is only slightly soluble in water.[2] One source quantifies the solubility in water to be 25.9 g/L.[4][5]

Quantitative Solubility Data

While qualitative descriptions of TMP's solubility are abundant, precise quantitative data in various organic solvents is not extensively published in publicly accessible literature. The table below summarizes the available quantitative and qualitative solubility information.

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Protic | 25.9 g/L | [4][5] |

| Ethanol | C₂H₅OH | Protic | Readily Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Readily Soluble | [2] |

| Chloroform | CHCl₃ | Aprotic | Readily Soluble | [2] |

| Acetone | (CH₃)₂CO | Aprotic | Soluble | [6] |

| Toluene | C₇H₈ | Aprotic | Soluble | [7] |

| Dimethylformamide | (CH₃)₂NC(O)H | Aprotic | Soluble | [7] |

Experimental Protocols for Solubility Determination

The solubility of a liquid amine like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the desired accuracy, the nature of the solute and solvent, and the available analytical instrumentation. The most common techniques are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the undissolved portion (if any, for a liquid-liquid system this would involve phase separation), and then determining the mass of the solute in a known mass or volume of the solvent.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container. The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand undisturbed to allow for the separation of the two liquid phases (the saturated solvent phase and the excess TMP phase).

-

Sampling: A precise volume or mass of the clear, saturated solvent phase is carefully withdrawn using a calibrated pipette or syringe.

-